molecular formula C6H5NO2 B1677789 Picolinic acid CAS No. 98-98-6

Picolinic acid

Cat. No. B1677789
CAS RN: 98-98-6
M. Wt: 123.11 g/mol
InChI Key: InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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Description

Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .


Synthesis Analysis

Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .


Molecular Structure Analysis

Picolinic acid is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .


Chemical Reactions Analysis

In synthetic organic chemistry, picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .


Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . It is very soluble in water (for T ≈ 293 K, CPA ≈ 862.5 g·kg −1), less soluble in ethanol (CPA ≈ 57.1 g·kg −1), and even less in acetonitrile (CPA ≈ 17.0 g·kg −1) .

Scientific Research Applications

Metal Ion Separation and Detection

Picolinic acid has been utilized as a chelating agent in the separation of metal ions like manganese(II), copper(II), nickel(II), and others via reversed-phase liquid chromatography. It facilitates the retention and sensitive UV detection of transition metal ions, demonstrating its utility in the purification and analysis of metal ions in complex samples, such as galvanic bath wastewater (Nesterenko et al., 1994).

Molecular Biology and Biochemistry

In molecular biology, picolinic acid has shown potential in activating transcription pathways, as observed in the inducible nitric oxide synthase gene (iNOS) in murine macrophages. This highlights picolinic acid's role in modulating gene expression related to immune responses and cellular signaling (Melillo et al., 1995).

Antimicrobial Activities

Picolinic acid and its derivatives have been characterized for their antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. This broad-spectrum antimicrobial activity suggests its potential application in developing new antimicrobial agents (Tamer et al., 2018).

Biomedical Research

In biomedical research, picolinic acid has been explored for its effects on bone health. It induces osteogenic differentiation of mesenchymal stem cells in vitro and has an anabolic effect on bone in vivo, suggesting its potential as a therapeutic agent for osteoporosis (Duque et al., 2020).

Environmental Biodegradation

Picolinic acid degradation pathways have been studied in microorganisms like Alcaligenes faecalis, highlighting the microbial processes that can degrade this compound. Such studies are essential for understanding and mitigating picolinic acid's environmental impact, providing insights into bioremediation strategies (Qiu et al., 2019).

Safety And Hazards

Picolinic acid is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion .

Future Directions

Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .

properties

IUPAC Name

pyridine-2-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)
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InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C(=O)O
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Molecular Formula

C6H5NO2
Record name picolinic acid
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Related CAS

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride)
Record name Picolinic acid
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DSSTOX Substance ID

DTXSID7031903
Record name Picolinic acid
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Molecular Weight

123.11 g/mol
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Physical Description

White or off-white crystalline powder; [MSDSonline], Solid
Record name Picolinic acid
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C
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Vapor Pressure

0.00789 [mmHg]
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Mechanism of Action

As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function.
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Product Name

Picolinic acid

CAS RN

98-98-6, 32075-31-3, 88161-53-9
Record name Picolinic acid
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Record name Pyridinecarboxylic acid
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Record name PICOLINIC ACID
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Melting Point

136.5 °C
Record name Picolinic acid
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Synthesis routes and methods I

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
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Synthesis routes and methods II

Procedure details

To a solution of methyl 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinate (1.0 equiv) in THF (0.5M), was added 1M LiOH (4.0 equiv). After stirring for 4 hours at 60° C., 1 N HCl (4.0 equiv.) was added and the THF was removed in vacuo. The resulting solid was filtered and rinsed with cold H2O (3×20 mL) to yield 3-amino-6-(2-fluoro-5-isopropylcabamoyl)phenyl)picolinic acid (98%). LCMS (m/z): 318.1 (MH+); LC Rt=2.4 min.
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Yield
98%

Synthesis routes and methods III

Procedure details

The mixture of 9.3 g (100 mmol) of 2-methylpyridine, 1.6 g (10 mmol) of N-hydroxyphthalimide, 0.15 g (0.5 mmol) of cobalt(II)acetylacetonato, 250 mL of acetic acid was reacted at 100° C. for 6 hours in an atmosphere of oxygen to obtain 2-pyridinecarboxylic acid (picolinic acid: yield 77%) with 2-methylpyridine conversion of 82%. From the reaction mixture, acetic acid was distilled off. 400 mL of benzonitrile and 400 mL of water were added thereto, shaken sufficiently, and allowed to stand to be separated into two liquid phases. To the resultant organic layer was further added 400 mL of water, shaken sufficiently, and allowed to stand to be separated into two liquid phases. The aqueous layer and the organic layer were analyzed by a liquid chromatography, and as a result, the extraction ratio of N-hydroxyphthalimide (on basis of N-hydroxyphthalimide contained in the reaction mixture) into the organic layer was 83%, the extraction ratio of phthalimide into the organic layer was 85%, the extraction ratio of phthalic acid into the organic layer was 66%, and the extraction ratio of cobalt(II)acetylacetonato (on basis of cobalt(II)acetylacetonato contained in the reaction mixture) into the aqueous layer was 97%.
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cobalt(II)acetylacetonato
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0.15 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Sodium carbonate (3.34 g, 32 mmols), 2-chloropyridine (2.38 g, 21 mmols) and 40 ml of ethanol are placed in a glass autoclave. The autoclave is rinsed with nitrogen and heated to 100° C. A solution of palladium bis(benzonitrile) dichloride (161 mg, 0.42 mmols) and dinorbornylphosphine (420 mg, 1.90 mmols) in 2 ml of ethanol (prepared under argon) is added, and then 5 bars CO are applied. After 16 hours at 120° C., the mixture is allowed to cool. The reaction mixture is taken up in water and methylene chloride. The aqueous phase is separated, acidified with concentrated hydrochloric acid and concentrated. The residue is extracted with ethanol and, after filtration, the ethanol is distilled off in a vacuum. The solid is recrystallised from water/ethanol/acetone. Yield of title compound as the hydrochloride: 2.13 g (64%).
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3.34 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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